molecular formula C16H15N3O4 B5791854 4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5791854
M. Wt: 313.31 g/mol
InChI Key: QFVLKNVMGIZJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
Studies have shown that 4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its potential as a versatile compound with various applications. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine include investigating its potential as a therapeutic agent for various diseases, such as cancer, bacterial and fungal infections, and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method for increased yield and efficiency.

Synthesis Methods

The synthesis of 4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 2,4,5-trimethoxybenzohydrazide with ethyl pyruvate in the presence of acetic anhydride. The resulting compound is then reacted with pyridine-4-carboxaldehyde in the presence of sodium ethoxide to yield the final product.

Scientific Research Applications

4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has shown potential in various scientific research applications. It has been studied for its anticancer properties, with promising results in inhibiting the growth of cancer cells. Additionally, it has been investigated for its antimicrobial and antifungal properties, as well as its potential as an anti-inflammatory agent.

properties

IUPAC Name

3-pyridin-4-yl-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-20-12-9-14(22-3)13(21-2)8-11(12)16-18-15(19-23-16)10-4-6-17-7-5-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVLKNVMGIZJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=NC(=NO2)C3=CC=NC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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